molecular formula C14H26N2O2 B13471448 rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate

rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate

Cat. No.: B13471448
M. Wt: 254.37 g/mol
InChI Key: DZTDLWJFWYQKBX-BXUZGUMPSA-N
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Description

rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a cyclohexane ring

Preparation Methods

The synthesis of rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules, enabling the construction of spirocyclic frameworks.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It is utilized in the development of novel materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (3R,5R)-3-amino-6-azaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-4-7-14(16)8-6-11(15)10-14/h11H,4-10,15H2,1-3H3/t11-,14-/m1/s1

InChI Key

DZTDLWJFWYQKBX-BXUZGUMPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@]12CC[C@H](C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCC(C2)N

Origin of Product

United States

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